1,5-Bis(methylamino)-3-oxapentane CAS number 2620-27-1
1,5-Bis(methylamino)-3-oxapentane CAS number 2620-27-1
An In-Depth Technical Guide to 1,5-Bis(methylamino)-3-oxapentane (CAS 2620-27-1)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1), a versatile diamine ether building block. The document delves into its physicochemical properties, plausible synthetic routes, purification strategies, and key reactivity patterns. Emphasis is placed on its applications as a fine chemical intermediate, particularly its potential as a flexible linker in drug discovery and development. The guide also outlines critical safety and handling protocols, analytical characterization methods, and its strategic role in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features in their work.
Core Molecular Profile and Physicochemical Properties
1,5-Bis(methylamino)-3-oxapentane, also known as 2,2'-Oxybis(N-methylethanamine), is a linear molecule incorporating two secondary amine functionalities separated by an ether linkage. This structure imparts a combination of nucleophilicity, basicity, and flexibility, making it a valuable intermediate in organic synthesis.[1] Its CAS Registry Number is 2620-27-1.[1][2][3][4][5]
The key physicochemical properties are summarized below, providing foundational data for its application in experimental design.
| Property | Value | Source |
| CAS Number | 2620-27-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₁₆N₂O | [1][3][4][5] |
| Molecular Weight | 132.21 g/mol | [1][4][5][6] |
| Appearance | Clear, slightly yellow liquid | [3] |
| Boiling Point | 165.8 °C at 760 mmHg | [1] |
| Density | 0.872 g/cm³ | [1] |
| Flash Point | 60.7 °C | [1] |
| SMILES | CNCCOCCNC | [4] |
| InChI Key | VXPJBVRYAHYMNY-UHFFFAOYSA-N | [5][6] |
Synthesis, Purification, and Analytical Validation
A Plausible Synthetic Pathway: Nucleophilic Substitution
While specific, detailed preparations are not extensively published in peer-reviewed journals, a logical and industrially viable synthesis can be proposed based on fundamental organic chemistry principles. The most direct route involves a double nucleophilic substitution reaction between bis(2-chloroethyl) ether and an excess of methylamine.
The causality for this choice is straightforward: the primary amine (methylamine) acts as a potent nucleophile, displacing the chloride leaving groups on the electrophilic alkyl halide. Using a significant excess of methylamine is critical to minimize the formation of undesired tertiary amine byproducts through over-alkylation of the product.
Caption: Proposed synthesis workflow for 1,5-Bis(methylamino)-3-oxapentane.
Experimental Protocol: A Self-Validating System
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Reaction Setup: A pressure-rated reactor is charged with a solution of bis(2-chloroethyl) ether in a suitable polar aprotic solvent (e.g., THF, acetonitrile). The vessel is cooled to 0-5 °C.
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Reagent Addition: An excess (≥4 equivalents) of methylamine (as a solution in a solvent like ethanol or THF, or condensed as a gas) is added slowly to the reactor, ensuring the internal temperature is controlled. The reaction is exothermic.
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Reaction Progression: The mixture is sealed and allowed to warm to room temperature, then heated to a moderate temperature (e.g., 50-70 °C) to drive the reaction to completion. Progress can be monitored by GC-MS or TLC by observing the disappearance of the starting ether.
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Work-up and Isolation: After cooling, the reaction mixture is quenched with water. The resulting methylamine hydrochloride salt is water-soluble. The pH is adjusted to be strongly basic (pH > 12) with NaOH to deprotonate any remaining ammonium salts and ensure the product is in its free base form. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[7] The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Purification: The solvent is removed under reduced pressure. The crude product, a liquid, is purified by vacuum distillation.[8] This technique is chosen to avoid thermal decomposition at the higher temperatures required for atmospheric distillation.
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, a suite of analytical methods should be employed:
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¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The ¹H NMR should show characteristic peaks for the two methyl groups, the two methylene groups adjacent to the nitrogen atoms, and the two methylene groups adjacent to the ether oxygen. The ¹³C NMR will corroborate this structure with four distinct carbon signals.
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Mass Spectrometry (MS): Determines the molecular weight, with the molecular ion peak [M+H]⁺ expected at m/z 133.2.
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Gas Chromatography (GC): Assesses purity. A pure sample should exhibit a single major peak.
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Infrared (IR) Spectroscopy: Identifies functional groups, with expected absorbances for N-H stretching (around 3300-3500 cm⁻¹) and C-O-C stretching (around 1100 cm⁻¹).
Reactivity, Applications, and Strategic Value
Chemical Reactivity
The reactivity of 1,5-Bis(methylamino)-3-oxapentane is dominated by its two secondary amine groups. These groups are both nucleophilic and basic, allowing them to participate in a wide range of chemical transformations, including:
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Acylation with acid chlorides or anhydrides to form amides.
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Alkylation with alkyl halides.
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Reaction with aldehydes and ketones to form enamines or undergo reductive amination to yield tertiary amines.
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Reaction with isocyanates to form ureas.
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Coordination with metal ions, acting as a bidentate ligand.
The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI).
Applications in Synthesis and Drug Development
This molecule is recognized as an important raw material and fine chemical intermediate.[1] Its primary value lies in its bifunctional nature, which is highly sought after in several fields:
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Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polyamides, polyureas, and other polymers.
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Agrochemicals and Surfactants: Serves as a precursor for more complex molecules with desired biological or surface-active properties.[1]
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Medicinal Chemistry and Drug Development: Functions as a flexible linker or scaffold. The distance and geometry provided by the 3-oxapentane backbone can be ideal for connecting two pharmacophores to create bivalent ligands, which can enhance binding affinity and selectivity for a biological target. The ether oxygen can also act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic properties.
Caption: Role as a bifunctional linker in drug design.
The early integration of such linkers is a strategic imperative in modern drug development.[9] By incorporating building blocks like 1,5-Bis(methylamino)-3-oxapentane during the lead optimization phase, medicinal chemists can systematically modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and PK (Pharmacokinetic) properties. This proactive approach helps identify potential liabilities early, reducing costly late-stage attrition.[9]
Safety, Handling, and Environmental Health
1,5-Bis(methylamino)-3-oxapentane is a hazardous chemical that requires strict safety protocols. The following information is derived from its Safety Data Sheet (SDS).[2]
| Hazard Category | Classification & Statement |
| Classification | Skin Corrosion/Irritation, Category 1B. Serious Eye Damage, Category 1. Specific target organ toxicity (single exposure), Category 3 (Respiratory system).[2] |
| Signal Word | Danger [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H335: May cause respiratory irritation.[2][10] |
| Incompatibilities | Strong oxidizing agents. Exposure to moist air or water.[2] |
Handling and Storage Protocol
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Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and carbon dioxide. The storage area should be cool, dry, and well-ventilated.[2][4]
-
Spill & First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the individual to fresh air.[2]
Conclusion
1,5-Bis(methylamino)-3-oxapentane is a structurally simple yet synthetically powerful molecule. Its combination of two reactive secondary amines and a flexible, hydrophilic ether backbone makes it a highly valuable building block for researchers across multiple disciplines. For professionals in drug discovery, it represents a strategic tool for constructing complex molecular architectures and optimizing the pharmacokinetic profiles of new chemical entities. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective application in the laboratory.
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